

Validation of Cadazolid's safety and tolerability profile against placebo

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Compound of Interest

Compound Name: Cadazolid

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Cadazolid's Safety and Tolerability Profile: A Comparative Analysis

Cadazolid, an investigational oxazolidinone antibiotic, demonstrated a favorable safety and tolerability profile in clinical trials, although its development was ultimately discontinued. This guide provides a detailed comparison of **cadazolid**'s safety data against placebo and an active comparator, supported by experimental data and protocols from its clinical development program.

Data on Safety and Tolerability

The safety and tolerability of **cadazolid** were evaluated in a series of clinical trials, including Phase 1 studies in healthy volunteers and larger Phase 3 trials in patients with *Clostridium difficile* infection (CDI).

Phase 1 Single and Multiple Ascending Dose Studies

In two double-blind, randomized, placebo-controlled Phase 1 studies (AC-061-101 and AC-061-102), healthy male subjects received single or multiple oral doses of **cadazolid** ranging from 30 mg to 3000 mg. **Cadazolid** was found to be well-tolerated across all dosage levels.^[1]
^[2]

Summary of Adverse Events in Phase 1 Studies

Adverse Event	Cadazolid Group	Placebo Group
Most Common	Headache	Not specified
Diarrhea	3 out of 40 participants (SAD study)	Not specified
Loss of Appetite	1 participant (MAD study)	Not specified

SAD: Single Ascending Dose; MAD: Multiple Ascending Dose Note: Specific frequencies for the placebo group were not detailed in the available documentation.

Importantly, no dose-limiting adverse reactions were observed, and there was no discernible relationship between the dose or duration of treatment and the occurrence of adverse events.
[\[2\]](#)[\[3\]](#)

Phase 3 IMPACT Studies

Two identically designed, multicenter, double-blind, randomized, placebo-controlled, non-inferiority Phase 3 trials (IMPACT 1 and IMPACT 2) compared **cadazolid** (250 mg twice daily) with vancomycin (125 mg four times daily) for the treatment of CDI.[\[4\]](#) While the primary comparator was vancomycin, the studies were placebo-controlled to maintain blinding, meaning patients received the active drug and a placebo matching the comparator drug.[\[4\]](#) The safety and tolerability profiles of **cadazolid** and vancomycin were found to be similar.[\[4\]](#) Although **cadazolid** did not meet its primary efficacy endpoint in one of the two trials, it was confirmed to be safe and well-tolerated.[\[4\]](#)

Experimental Protocols

The assessment of **cadazolid**'s safety and tolerability was a key component of its clinical trial program. The methodologies employed were consistent with standard practices for drug development.

Phase 1 Studies Protocol

- Study Design: The single ascending dose (SAD) and multiple ascending dose (MAD) studies were double-blind, randomized, and placebo-controlled.[\[1\]](#)

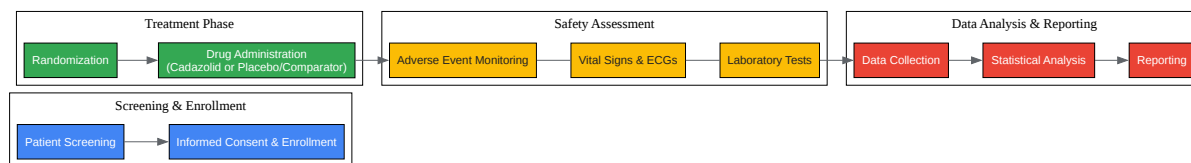
- Participants: Healthy male subjects were enrolled.[\[1\]](#)[\[2\]](#)
- Dosing:
 - SAD Study: Five treatment groups received single oral doses of 30 mg, 100 mg, 300 mg, 1000 mg, or 3000 mg of **cadazolid** or a placebo.[\[1\]](#)
 - MAD Study: Three treatment groups received oral doses of 300 mg, 1000 mg, or 3000 mg of **cadazolid** or a placebo twice daily for 10 days.[\[1\]](#)[\[3\]](#)
- Safety Assessments: Continuous monitoring of adverse events (AEs), vital signs, electrocardiograms (ECGs), and laboratory parameters was conducted throughout the subjects' stay in the clinic.[\[1\]](#)

Phase 3 IMPACT Studies Protocol

- Study Design: These were multicenter, double-blind, placebo-controlled, non-inferiority, randomized trials.[\[4\]](#)
- Participants: Adult patients (aged 18 years or older) with mild-to-moderate or severe C. difficile infection were included.[\[4\]](#)[\[5\]](#)
- Dosing: Patients received either oral **cadazolid** 250 mg twice daily with a vancomycin-matching placebo four times daily, or oral vancomycin 125 mg four times a day with a **cadazolid**-matching placebo twice daily for 10 days.[\[4\]](#)
- Safety Assessments: The safety and tolerability of the two antibiotics were compared.[\[4\]](#) Key safety endpoints included the monitoring and recording of all adverse events.

Visualizing the Clinical Trial Workflow

The following diagram illustrates a generalized workflow for a clinical trial designed to assess the safety and tolerability of an investigational drug like **cadazolid**.



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Caption: Workflow of a randomized controlled trial for drug safety assessment.

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